4-Ethyl-3-hydroxyhexanoic acid

Description

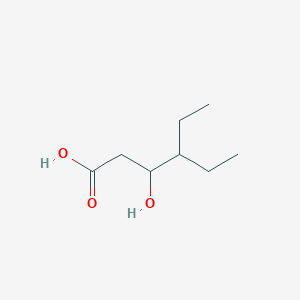

4-Ethyl-3-hydroxyhexanoic acid is a branched-chain hydroxy fatty acid with a six-carbon backbone, featuring a hydroxyl (-OH) group at the third carbon and an ethyl (-CH₂CH₃) substituent at the fourth carbon. Hydroxy acids of this class are often involved in metabolic pathways, pharmaceutical intermediates, or industrial applications due to their functional groups and solubility profiles .

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-ethyl-3-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H16O3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

BNBSKLOMIDOKJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanoic acid with ethanol, followed by the introduction of an ethyl group at the fourth carbon. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo esterification and subsequent ethylation. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: 4-Ethyl-3-oxohexanoic acid or 4-Ethyl-3-carboxyhexanoic acid.

Reduction: 4-Ethyl-3-hydroxyhexanol.

Substitution: 4-Ethyl-3-chlorohexanoic acid or 4-Ethyl-3-aminohexanoic acid.

Scientific Research Applications

4-Ethyl-3-hydroxyhexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in antiviral treatments.

Industry: It is used in the production of flavors and fragrances due to its fruity aroma.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes required for viral replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-ethyl-3-hydroxyhexanoic acid with structurally related compounds, based on evidence provided:

Key Observations:

- Branching and Polarity: The ethyl group in this compound introduces steric hindrance and moderate hydrophobicity compared to linear 3-hydroxyhexanoic acid. This may influence its solubility and metabolic stability .

- Functional Groups: The presence of both -OH and -COOH groups enhances hydrogen bonding, suggesting higher solubility in polar solvents than 2-ethylhexanoic acid, which lacks a hydroxyl group .

- Ester Derivatives: Ethyl 4-methyl-3-oxohexanoate () demonstrates how esterification and keto groups alter physicochemical behavior, reducing polarity compared to the parent acid .

3-Hydroxyhexanoic Acid (C₆H₁₂O₃):

- Medical Research : Identified as a biomarker for mitochondrial β-oxidation disorders and diabetic ketoacidosis. Detection methods include gas chromatography-mass spectrometry (GC-MS) .

- Synthetic Utility: Used as a precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) due to its hydroxyl and carboxylic acid groups .

2-Ethylhexanoic Acid (C₈H₁₆O₂):

- Industrial Use : A key ingredient in plasticizers, lubricants, and coatings. Its branched structure improves thermal stability .

2-(4-Ethoxy-3-Hydroxyphenyl)acetic Acid (C₁₀H₁₂O₄):

- Pharmaceutical Potential: Phenolic and carboxylic acid groups suggest antioxidant properties, similar to caffeic acid derivatives (). Potential applications in drug synthesis or nutraceuticals .

Ethyl (±)-3-Hydroxyhexanoate (C₈H₁₆O₃):

- Flavor and Fragrance Industry: Esters of hydroxy acids are commonly used as aroma compounds due to their volatility and fruity notes .

Metabolic and Stability Considerations

- This property could be advantageous in sustained-release drug formulations.

- 3-Hydroxyhexanoic Acid: Rapidly metabolized in mitochondrial pathways, making it a transient biomarker in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.